Product packaging for Mercuribenzoic acid(Cat. No.:)

Mercuribenzoic acid

Cat. No.: B1221716
M. Wt: 321.70 g/mol
InChI Key: FVFZSVRSDNUCGG-UHFFFAOYSA-N
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Description

P-mercuribenzoic acid is a mercuribenzoic acid. It is functionally related to a benzoic acid. It is a conjugate acid of a p-mercuribenzoate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5HgO2 B1221716 Mercuribenzoic acid

Properties

IUPAC Name

(4-carboxyphenyl)mercury
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h2-5H,(H,8,9);
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFZSVRSDNUCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Hg]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5HgO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Nomenclature Evolution in Academic Research

Evolution of Mercuribenzoic Acid Nomenclature in Biochemical Literature

The nomenclature surrounding this compound derivatives has evolved alongside advances in organic chemistry and biochemistry. The parent compound, benzoic acid, is a fundamental aromatic carboxylic acid with the chemical formula C₆H₅COOH nih.govwikipedia.org. Its systematic IUPAC name is benzenecarboxylic acid wikipedia.org.

Mercuribenzoic acids are characterized by the substitution of one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid with mercury-containing groups. A prominent example extensively utilized in biochemical studies is p-hydroxythis compound (pHMB) . This compound, also known by synonyms such as (p-carboxyphenyl)hydroxymercury, features a hydroxymercury (-HgOH) group at the para position relative to the carboxylic acid (-COOH) group on the benzene ring nih.gov. The designation "4-mercuribenzoic acids" refers to a class of compounds where the mercury atom is attached at the para position . The development of systematic nomenclature, often guided by IUPAC principles, has ensured unambiguous identification of these compounds, facilitating the precise reporting of research findings longdom.org.

Early Academic Discoveries and Applications of Organic Mercurials as Biochemical Probes

Organic mercury compounds, in general, have been known since the 1800s nih.gov. While their toxicological properties and industrial uses (e.g., as fungicides or disinfectants) were recognized early on nih.govpsu.edu, their specific utility as biochemical probes emerged through investigations into their chemical reactivity with biological molecules.

A key discovery underpinning the use of mercurials like pHMB as biochemical probes was their exceptionally high affinity and specificity for thiol (-SH) groups , particularly those found in cysteine residues within proteins pnas.org. This strong interaction, often forming covalent bonds with the sulfur atom, allowed researchers to selectively modify or label cysteine residues.

The application of mercuribenzoic acids, especially pHMB, as biochemical tools gained significant traction in the mid-20th century. Their ability to react with thiols made them invaluable for:

Identifying Functional Cysteine Residues: Researchers used pHMB to pinpoint cysteine residues critical for enzyme activity or protein structure. By reacting pHMB with an enzyme, specific cysteine residues could be modified, and their role in catalysis or protein folding could then be assessed .

Investigating Catalytic Mechanisms: By targeting cysteine residues that might be part of an enzyme's active site, mercurials helped elucidate the chemical steps involved in enzymatic reactions .

Pioneering studies utilized pHMB to investigate enzymes such as acetyl-CoA synthetase, dipeptidyl peptidase III, and aspartate transcarbamylase, demonstrating the compound's efficacy in protein and enzyme characterization . The fundamental principle was that mercury species, due to their strong interaction with cellular ligands, could inactivate metabolic enzymes and structural proteins by binding to critical thiol groups pnas.org.

Synthesis and Derivatization Methodologies for Targeted Academic Applications

Targeted Synthesis of Mercuribenzoic Acid Derivatives for Specific Research Probes

The synthesis of this compound derivatives can be tailored to create specific isomers (ortho-, meta-, para-) with varying properties for use as research probes. The position of the chloromercury group on the benzoic acid ring influences the molecule's steric and electronic characteristics, making different isomers suitable for specific applications, such as probing the active sites of enzymes or preparing derivatives for further chemical reactions.

One established method for synthesizing 4-chlorothis compound (p-chlorothis compound, PCMB) involves the oxidation of p-tolylmercuric chloride with potassium permanganate (B83412) in a basic solution. ontosight.aimetu.edu.tr This reaction first forms the sodium salt of p-hydroxythis compound, which is then acidified with hydrochloric acid to precipitate the final p-chlorothis compound product. ontosight.ai An alternative route involves the direct mercuration of benzoic acid using mercuric acetate (B1210297) in liquid hydrogen fluoride, which primarily yields the meta-isomer. nih.gov The synthesis of o-chlorothis compound can be achieved through the oxidation of o-chlorotoluene using potassium permanganate. mdpi.com

These compounds are frequently used in molecular biology as protease inhibitors, specifically targeting enzymes like cysteine proteases that rely on a reactive thiol group for their function. thermofisher.cn

Derivative NameCommon AbbreviationSynthesis Method SummaryStarting MaterialsPrimary IsomerReference
4-Chlorothis compoundPCMBOxidation of a tolylmercuric chloride precursor followed by acidification.p-Tolylmercuric chloride, Potassium permanganate, Sodium hydroxide, Hydrochloric acidpara- ontosight.ai
3-Chlorothis compound-Direct mercuration of benzoic acid in a specialized solvent.Benzoic acid, Mercuric oxide, Potassium chloride, Liquid hydrogen fluoridemeta- nih.gov
2-Chlorobenzoic acid (precursor)-Oxidation of the corresponding substituted toluene.o-Chlorotoluene, Potassium permanganateortho- mdpi.com

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a process where a target analyte is chemically modified to enhance its detection or separation properties for analysis. This compound derivatives are valuable reagents for this purpose, particularly for analytes containing thiol groups, such as proteins and peptides. The reaction of the mercury compound with a thiol group forms a stable mercury-sulfur (mercaptide) bond. This modification can be used to alter the analyte's properties in several ways to improve analytical performance. For example, in proteomics research, p-hydroxythis compound (pHMB) is used to modify cysteine residues in proteins, which can affect enzyme activity or protein structure, providing insights into the role of specific thiol groups. promega.co.uk This reactivity also forms the basis for techniques aimed at improving chromatographic separation and detection sensitivity.

Pre-column derivatization involves modifying the analyte before it is introduced into a chromatography system, such as High-Performance Liquid Chromatography (HPLC). This is often done to improve the analyte's retention characteristics, stability, or detectability.

A notable application of this technique is the use of p-hydroxythis compound (pHMB) for the separation of hemoglobin subunits. thermofisher.com Hemoglobin is a tetrameric protein composed of different globin chains (e.g., α and β chains). To study these individual subunits, researchers first react the intact hemoglobin with pHMB. The pHMB reagent binds to the reactive cysteine residues on the globin chains, causing the tetramer to dissociate into its constituent subunits, each now carrying a pHMB molecule. thermofisher.com

These derivatized subunits (α-PMB and β-PMB) can then be effectively separated using ion-exchange chromatography. thermofisher.com Without this derivatization step, separating the tightly associated subunits would be significantly more challenging. After separation, the PMB can be removed from the isolated chains using a reducing agent like 2-mercaptoethanol, yielding the purified, intact globin subunits for further study. thermofisher.com This strategy highlights how pre-column derivatization with a this compound derivative enables the successful chromatographic analysis of complex protein assemblies.

TechniqueDerivatizing AgentAnalytePurpose of DerivatizationChromatographic MethodReference
Pre-column Derivatizationp-Hydroxythis compound (pHMB)Human Hemoglobin (HbA)To dissociate the hemoglobin tetramer into individual α and β subunits for separation.Ion-Exchange Chromatography (DEAE-cellulose and CM-cellulose) thermofisher.com

Fluorescence detection offers exceptionally high sensitivity and selectivity in analytical chemistry and bio-imaging. While this compound itself is not fluorescent, its thiol-reactive properties can be combined with fluorescence in several ways to create powerful research probes.

One direct approach is the use of organomercurial compounds that are inherently fluorescent. A prime example is Fluorescein Mercuric Acetate (FMA) . This compound combines the well-known fluorophore, fluorescein, with a reactive mercury acetate group. ontosight.ai FMA has been used as a fluorescent stain for cells and tissues, where it is believed to react with sulfhydryl groups in proteins, thereby labeling these structures for visualization by fluorescence microscopy. ontosight.ai This single molecule acts as both the thiol-reactive agent and the fluorescent reporter.

A more versatile strategy involves creating modular probes where a non-fluorescent, thiol-reactive phenylmercury (B1218190) compound is chemically linked to a separate fluorescent dye. Commercial examples of this approach exist, such as the "Hg-Link™" reagents, which are phenylmercury compounds conjugated to bright and photostable fluorophores. thermofisher.cnthermofisher.com These probes allow researchers to specifically label cysteine residues in proteins and then detect the labeled protein with high sensitivity using fluorescence-based methods. The bond formed between the mercury and the thiol is reversible with reducing agents, offering an additional layer of experimental control. thermofisher.cnthermofisher.com These approaches effectively create a "fluorescent this compound" equivalent, tailored for high-performance analytical and imaging applications. thermofisher.cn

Fundamental Mechanisms of Biochemical Interaction and Molecular Probing

Mechanism of Mercury-Sulfur Affinity in Biological Systems

A hallmark of mercuribenzoic acids is their pronounced affinity for sulfhydryl (-SH) groups, a property that dictates their primary mode of interaction with biological systems. This high affinity stems from the thiophilic nature of mercury, which readily forms stable covalent bonds with sulfur atoms.

Mercuribenzoic acids, such as PCMB, are highly reactive sulfhydryl-reactive agents. They readily form mercaptide bonds with the cysteine residues in peptides and proteins, a process that can lead to significant functional consequences nih.govontosight.aicore.ac.uk. The mercury atom in mercuribenzoic acid forms a covalent linkage with the deprotonated sulfhydryl group of cysteine, effectively modifying the protein's structure and potentially its catalytic activity psu.edu.

This reactivity has been extensively utilized in biochemical research to identify functionally important cysteine residues, probe the accessibility of these residues within protein tertiary structures, and study protein structure-function relationships . For instance, the modification of a free sulfhydryl group on Cys331 in Bacillus cereus β-amylase with PCMB resulted in the inactivation of the enzyme, highlighting the critical role of this specific cysteine residue in maintaining enzymatic function psu.edu. The rate constants for such inactivation reactions are often consistent with the direct modification of accessible sulfhydryl groups psu.edu.

Impact on Protein Conformational Dynamics and Structural Integrity

In studies involving Cystathionine β-synthase (CBS), mercury compounds like mercuric chloride (HgCl2) and p-chlorothis compound (p-CMB) have been shown to perturb the enzyme's heme-thiolate coordination. These interactions lead to the formation of five-coordinate CBS species that lack the thiolate ligation, with six-coordinate species appearing as intermediates acs.orgnih.govresearchgate.netnih.gov. Such a disruption of the coordination sphere around the heme can significantly impact the protein's dynamics and stability. Furthermore, exposure of CBS to HgCl2 has been observed to cause heme release from the protein, leading to a complete loss of enzyme activity and indicating a severe disruption of its structural framework nih.govresearchgate.netnih.gov.

Interactions with Intrinsic Metal Centers in Metalloproteins and Heme Complexes

Beyond their affinity for sulfhydryl groups, mercuribenzoic acids also interact with metal centers present in metalloproteins, including heme complexes, thereby influencing enzyme function.

This compound derivatives have been shown to interact with heme-containing enzymes, specifically by perturbing the heme-thiolate coordination. In the case of Cystathionine β-synthase (CBS), which features a b-type heme coordinated by histidine and cysteine residues, mercury compounds like p-CMB and HgCl2 interfere with this critical coordination acs.orgnih.govresearchgate.netnih.gov. The cysteine thiolate ligated to the heme iron is displaced or altered by the mercury compound, leading to a loss of the thiolate's contribution to the heme's coordination sphere acs.orgnih.govresearchgate.netnih.gov. This perturbation results in the formation of five-coordinate heme species, often accompanied by spectral shifts and a loss of enzymatic activity nih.gov. The observed reactions are multiphasic, suggesting complex structural rearrangements upon mercury binding acs.orgnih.govresearchgate.netnih.gov.

Mercuribenzoic acids can also act as inhibitors of metalloenzymes by interacting with their active site metal ions, such as the zinc ion in carbonic anhydrase (hCAII) nih.govacs.orgacs.orgrcsb.orgpdbj.orgescholarship.orgpdbj.org. While not always directly displacing the essential metal cofactor, mercuribenzoic acids can bind to residues in close proximity to the metal center, such as cysteine residues, thereby influencing the metal's coordination environment and its interaction with substrates acs.orgacs.orgescholarship.org. For instance, p-mercuribenzoic acid has been observed bound to Cys206 in crystal structures of human carbonic anhydrase II, where it interacts with the Zn(II) active site acs.orgacs.orgescholarship.orgpdbj.org. Such interactions can alter the enzyme's catalytic efficiency or block substrate access to the active site metal cofactor. Generally, toxic metals can interfere with cellular biochemical systems by interacting with vital sites like enzyme sulfhydryl groups or by competing with essential metals that function as enzyme cofactors cetesb.sp.gov.br.

Compound List:

this compound

p-mercuribenzoic acid (PMBA)

p-chlorothis compound (PCMB)

Cystathionine β-synthase (CBS)

Heme

Cysteine

Histidine

Mercuric chloride (HgCl2)

Human carbonic anhydrase II (hCAII)

Zinc (Zn)

Cys206

Cys52

His65

Bacillus cereus β-amylase

Sulfhydryl groups (-SH)

Applications in Advanced Protein and Enzyme Research

Quantitative Determination of Protein Sulfhydryl Groups in Complex Biological Matrices

The precise quantification of sulfhydryl groups in proteins is crucial for understanding protein structure, function, and post-translational modifications. Mercuribenzoic acid derivatives have played a significant role in developing methodologies for this purpose.

The Boyer method, a cornerstone in sulfhydryl group determination, historically utilized mercurial compounds to selectively react with free thiols. While p-chlorothis compound (PCMB) is frequently cited in this context, the principle applies to this compound derivatives as well. These reagents form stable thioether linkages with sulfhydryl groups, allowing for their quantification. Advancements in this area have focused on improving sensitivity, specificity, and applicability to complex biological samples. For instance, studies have employed mercury-labeled proteins, such as ovalbumin labeled with p-hydroxy-mercuribenzoic acid (pHMB), for quantitative analysis using techniques like laser ablation-inductively coupled plasma mass spectrometry (LA-ICP-MS) sigmaaldrich.cn. This demonstrates the utility of this compound derivatives in sophisticated analytical approaches for protein characterization.

This compound derivatives are integral to various spectrophotometric and titrimetric assays for thiols. A common approach involves the reaction of a thiol with a mercurial reagent, leading to the release of a chromophore or a change in absorbance that can be measured. For example, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is widely used and operates via a thiol-disulfide exchange mechanism that releases a colored product interchim.frnih.gov. While DTNB is a disulfide, related mercurial compounds like p-hydroxythis compound (PHMB) have been used in derivatization for mass spectrometry-based thiol determinations, achieving sub-nanomolar detection limits when coupled with preconcentration techniques like solid-phase extraction researchgate.net. These methods allow for the quantification of free sulfhydryl groups in complex matrices, contributing to a deeper understanding of protein states in biological systems nih.gov.

Elucidation of Enzyme Active Site Structures and Mechanistic Pathways

The specific reactivity of this compound derivatives with cysteine residues makes them powerful tools for probing the architecture and function of enzyme active sites.

Many enzymes rely on cysteine residues, particularly those in their active sites, for catalytic activity. This compound compounds can selectively modify these critical thiols, leading to inactivation or altered activity, thereby identifying their importance. For example, studies on human glutamate (B1630785) dehydrogenase isozymes revealed a linear relationship between the incorporation of [14C]p-chlorothis compound and the loss of enzyme activity, indicating that a specific cysteine residue (C323) is crucial for catalysis nih.gov. Similarly, research on aspartase from Escherichia coli showed that modification of one or two sulfhydryl groups per subunit with mercuribenzoates (e.g., p-mercuribenzoic acid) led to significant loss of activity, suggesting the essentiality of these residues for enzyme function nih.gov. These findings highlight the role of mercurials in pinpointing catalytically vital cysteine residues.

Research on Specific Enzyme Classes as Targets for Mercurial Probes

Protein Labeling for Advanced Structural and Analytical Characterization

The precise characterization of protein structure, function, and interactions is fundamental to understanding biological processes. Protein labeling techniques are crucial for enhancing the detectability and analytical capabilities of proteins. This compound derivatives, such as p-hydroxythis compound (pHMB) and p-chlorothis compound (PCMB), are employed for their selective reactivity with sulfhydryl groups, commonly found in cysteine residues. This specific chemical interaction allows for the covalent attachment of a mercury atom or a mercury-containing moiety to the protein, thereby imparting unique analytical properties. The resulting mercury-labeled proteins can then be analyzed using various advanced techniques, including mass spectrometry and gel electrophoresis, to yield detailed structural and quantitative information.

Preparation of Mercury-Labeled Proteins for Mass Spectrometry

The preparation of mercury-labeled proteins for mass spectrometry (MS) leverages the distinct mass and isotopic signatures of mercury to facilitate protein identification, quantification, and structural analysis. Derivatives like pHMB react stoichiometrically with accessible cysteine residues, introducing a significant mass shift (approximately 321 Da per pHMB molecule) nih.gov. This mass increase is readily detectable by MS techniques, aiding in the identification of modified peptides.

For enhanced analytical precision, particularly in quantitative studies, isotopically enriched mercury compounds can be used to synthesize mercury labels. For instance, using pHMB enriched with the 199Hg isotope allows for label-specific isotope dilution analysis (IDA) when coupled with elemental mass spectrometry techniques like inductively coupled plasma mass spectrometry (ICP-MS) uniovi.esnih.gov. IDA is particularly advantageous for quantifying proteins within complex matrices, such as gel bands, as it can compensate for analyte losses or variations that may occur during sample preparation and separation nih.gov. Research has demonstrated that IDA approaches are superior to external calibration methods for such applications due to the inhomogeneous distribution of proteins within gel matrices nih.gov.

Furthermore, the inherent isotopic distribution of mercury, with its seven stable isotopes, can be exploited to confidently identify mercury-containing adducts in peptides analyzed by high-resolution MS, even without prior knowledge of the modification site nih.gov. This approach enhances sensitivity and specificity in detecting post-translational modifications or xenobiotic exposures nih.gov.

Data Table 1: Stoichiometry and Detection Limits of pHMB-Labeled Ovalbumin

ParameterValueMethod/NotesReference
Label-to-Protein Stoichiometry~3:1Determined by MALDI-MS rsc.org
Label-to-Protein Stoichiometry4:1Determined by ESI-Q-ToF-MS (higher mass resolution) rsc.org
Expected Binding Sites4 (free sulfhydryl groups)Based on ovalbumin's cysteine content rsc.org
Detection Limit (ICP-MS)1 fmolICP-MS analysis of pHMB-labeled ovalbumin rsc.org
Detection Limit (LA-ICP-MS)160 fmolLA-ICP-MS coupled with IDA for pHMB-labeled ovalbumin nih.gov

Data Table 2: Comparison of Quantification Strategies for Mercury-Labeled Proteins in Gel Electrophoresis

StrategyPrecision & AccuracySuitability for Inhomogeneous DistributionCompensation for Analyte Loss/Degradation
External CalibrationModerateLess suitableLimited
Isotope Dilution Analysis (IDA)HighSuperiorYes (with complete spike/sample mixture)

Applications in Polyacrylamide Gel Electrophoresis

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for separating proteins based on size and charge. When combined with mercury labeling, PAGE serves as an effective preparatory and analytical tool. Mercury-labeled proteins can be resolved by PAGE, and the distribution of the mercury label within the gel can be subsequently analyzed using elemental analysis techniques.

The integration of PAGE with mercury labeling and advanced MS detection offers a powerful approach for both qualitative and quantitative protein analysis, enabling researchers to study protein modifications and distributions with high sensitivity and specificity.

Data Table 3: Mercury Label Recovery and Stability During Electrophoresis

Process StepObservationRecovery (IDA)Reference
Separation under denaturing conditionsNo loss of mercury observedN/A nih.gov
General sample preparation stepsNo loss of mercury observedN/A nih.gov
Overall process (assessed via IDA)Measured isotope ratios corresponded to recoveries between 95% and 103%95-103% nih.gov

Compound List:

this compound

p-hydroxythis compound (pHMB)

p-chlorothis compound (PCMB)

Ovalbumin

Mercury isotopes (e.g., 199Hg)

Applications in Nucleic Acid Research and Thiolated Polynucleotide Probing

Probing Specific Sites in Thiolated Polynucleotides

Mercuribenzoic acid, often in the form of p-mercuribenzoic acid (PMB) or p-hydroxythis compound (PHMB), can serve as a heavy atom label for identifying and studying specific locations within modified nucleic acid structures or associated protein scaffolds that possess accessible thiol functionalities mountainscholar.orggoogle.com. The compound's ability to form stable adducts with thiol groups allows researchers to introduce a detectable heavy atom marker. These heavy atom adducts are readily observable using techniques such as X-ray diffraction (XRD) mountainscholar.orggoogle.com.

For instance, in the context of engineered protein scaffolds designed to interact with nucleic acids, this compound has been employed to demonstrate the accessibility of engineered cysteine residues to solvent channels. The formation of heavy atom adducts at these sites provides crucial information about the three-dimensional arrangement and accessibility of these residues within the crystal lattice, which can inform studies on how these scaffolds interact with nucleic acid targets mountainscholar.orggoogle.com. This method allows for the validation of engineered sites and their potential for derivatization, indirectly aiding in the study of nucleic acid-protein interactions.

Table 5.1: this compound in Probing Accessibility

CompoundTarget Moiety for ProbingObserved UtilityDetection MethodReference
This compound (MBO)Engineered Cysteine ResiduesDemonstrates accessibility to solvent channels; forms heavy atom adductsX-ray Diffraction (XRD) mountainscholar.orggoogle.com
p-hydroxy-mercuribenzoic acid (PHMB)Cysteine ResiduesFacilitates heavy atom labeling for structural analysisX-ray Diffraction (XRD) mountainscholar.orggoogle.com

Selective Mercury Binding to Sulfur in Modified Nucleic Acid Structures

The fundamental basis for this compound's utility in this field is its potent and selective affinity for sulfur atoms, particularly within sulfhydryl (-SH) groups sigmaaldrich.cn. This mercury-sulfur covalent interaction is highly specific, making this compound and its derivatives effective reagents for targeting thiol-modified biomolecules.

In modified nucleic acid structures, synthetic alterations can introduce thiol groups onto the nucleotide bases, the sugar-phosphate backbone, or attached linker molecules. This compound can then selectively bind to these introduced thiol sites sigmaaldrich.cn. This selective binding can be utilized for several purposes:

Quantification of Sulfhydryl Groups: The reaction can be used to determine the number of accessible sulfhydryl groups in a sample, as described for proteins sigmaaldrich.cn.

Studying Thiol Environment: By observing the binding kinetics or the resulting adducts, researchers can gain insights into the chemical environment of these thiol groups within the nucleic acid structure.

Metal Ion Coordination Studies: In some instances, this compound has been used in conjunction with metal ions to study coordination polymers involving sulfur-containing nucleoside derivatives, highlighting the strong affinity of mercury for sulfur in these contexts ncl.ac.uk.

Indirect Analysis of Zinc Binding: In studies involving zinc-binding proteins that interact with nucleic acids, PHMB has been used to modify cysteine residues. The released zinc ions can then be quantified, providing a method to determine the zinc-to-protein stoichiometry nih.govnih.gov. This indirectly links this compound's sulfur-binding capability to the study of nucleic acid-associated proteins.

Advanced Analytical and Spectroscopic Methodologies Employing Mercuribenzoic Acid

Chromatographic Techniques Utilizing Mercuribenzoic Acid Derivatization

The reactivity of this compound with thiol groups allows for its use in derivatization strategies, enhancing the detectability or separability of thiol-containing compounds in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Thiol Analysis

Thiols are known to form complexes with various metal and organometal ions, including mercury-containing species like para-mercuribenzoic acid (PMBA) google.com. This interaction suggests that PMBA can be employed as a derivatizing agent to modify thiol groups, potentially altering their chromatographic behavior or improving their detection. While specific protocols detailing PMBA-based derivatization for routine HPLC thiol analysis are not extensively documented in the provided literature, the principle of thiol-mercury complexation underpins its potential application in such methods, analogous to other thiol-reactive reagents used in HPLC.

Coupling of HPLC with Mass Spectrometry (LC-MS, LTQ-Orbitrap MS) for Comprehensive Profiling

The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS), particularly with advanced instruments like the LTQ-Orbitrap MS, enables comprehensive profiling of complex biological samples. The LTQ-Orbitrap is a hybrid mass spectrometer that integrates a linear ion trap (LTQ) with an Orbitrap mass analyzer, providing high resolution and high mass accuracy for detailed analysis concordia.caotago.ac.nznih.govuochb.czthermofisher.com. This technology is widely used in proteomics for tasks such as bottom-up and top-down proteomics, post-translational modification (PTM) analysis, and quantitative profiling concordia.ca. While direct applications of PMBA-derivatized thiols with LC-LTQ-Orbitrap MS are not explicitly detailed, the inherent reactivity of PMBA with thiols google.com implies its potential as a tag for identifying and quantifying thiol-modified peptides or proteins. The high sensitivity and specificity of Orbitrap MS would allow for the detection and characterization of these modified species within complex mixtures.

Atomic Absorption Spectrometry for Protein Thiol Quantification

Atomic Absorption Spectrometry (AAS) is an analytical technique primarily used for the quantitative determination of specific elements, particularly metals, by measuring the absorption of light at characteristic wavelengths by free, ground-state atoms drawellanalytical.comwikipedia.orgtechnologynetworks.com. The technique is highly sensitive for elemental analysis drawellanalytical.com. Mercury, a component of this compound, can be quantified using AAS, often employing cold-vapor atomization techniques due to mercury's volatility wikipedia.org.

In the context of protein thiol analysis, AAS is not used to directly quantify the thiol group itself but rather to detect and quantify the mercury atom introduced via a this compound derivative. For instance, if PMBA is used to label protein thiols, the subsequent AAS measurement of the mercury content in the sample can serve as an indirect measure of the number of thiols that reacted with PMBA researchgate.net. This approach relies on the specific reaction between PMBA and thiol groups, allowing the mercury label to act as a proxy for the thiol modification.

Laser Ablation-Inductively Coupled Plasma Mass Spectrometry (LA-ICPMS) in Protein Analysis

Laser Ablation-Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful elemental analysis technique that combines laser ablation for solid sample introduction with inductively coupled plasma mass spectrometry for elemental detection and quantification uqac.caspectroscopyonline.com. It is particularly adept at elemental imaging and mapping at the micro- and nano-scale, providing spatial distribution information of elements within a sample uqac.caspectroscopyonline.com. LA-ICP-MS can detect a wide range of elements with high sensitivity and resolution uqac.caspectroscopyonline.com.

When applied to protein analysis, LA-ICP-MS can be utilized to map the distribution of specific elements associated with biomolecules. If this compound is used to label protein thiols, the mercury content introduced by the PMBA label can be detected and mapped using LA-ICP-MS sci-hub.sesci-hub.se. This allows for the visualization of where thiol modifications have occurred within a protein sample or tissue, providing spatial insights into thiol reactivity and distribution.

Application of Isotope Dilution Analysis (IDA) with Mercury Isotopes for Enhanced Precision

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative method that utilizes isotopically labeled compounds as internal standards mdpi.comnih.govresearchgate.net. By adding a known amount of an isotopically enriched standard that behaves identically to the analyte during the analytical process, IDMS significantly reduces errors from sample preparation, matrix effects, and instrument variability, leading to enhanced precision and accuracy traceable to SI units mdpi.comresearchgate.net.

While not explicitly detailed for PMBA-labeled thiols, the principle of IDA is applicable to elements with stable isotopes, including mercury. If PMBA is used as a label, employing isotopically enriched mercury (e.g., ¹⁹⁹Hg, ²⁰¹Hg, ²⁰²Hg) as an internal standard in conjunction with LA-ICP-MS (IDA-ICP-MS) would allow for highly precise quantification of the mercury label, and consequently, the modified thiol groups researchgate.net. This approach is particularly valuable for accurate quantification in complex biological matrices.

Spectroscopic Investigations of this compound Interactions with Biomolecules

Spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are fundamental tools for studying the structure, dynamics, and interactions of biomolecules numberanalytics.comnih.govperkinelmer.comunina.it. These methods probe the absorption and emission of light by molecules, providing information about their chemical environment and binding events.

This compound, particularly PMBA, can be investigated spectroscopically in its interactions with biomolecules. PMBA exhibits UV-Vis absorption properties, with peaks that can be monitored researchgate.net. The reaction of PMBA with thiol groups on proteins can lead to changes in the spectral characteristics of either the PMBA molecule or the protein itself. For instance, UV-Vis spectroscopy can detect shifts in absorption maxima or changes in absorbance intensity upon complex formation numberanalytics.comnih.govperkinelmer.com. Similarly, if PMBA or the resulting adduct exhibits fluorescence, or if the protein itself is fluorescent and its fluorescence is altered by PMBA binding, fluorescence spectroscopy can be employed to study these interactions numberanalytics.comunina.itnih.gov. Such spectroscopic studies can reveal information about the binding affinity, conformational changes induced in the biomolecule, and the microenvironment of the thiol groups. For example, studies using UV-Vis and Circular Dichroism (CD) spectroscopy have shown that adduction of hemoglobin by certain metabolites can lead to loss of α-helical content and altered absorbance spectra, illustrating how spectroscopy can reveal structural consequences of chemical modification nih.gov.

UV-Visible Spectroscopy for Monitoring Conformational and Binding Changes

UV-Visible (UV-Vis) spectroscopy is a fundamental technique that probes electronic transitions within molecules, providing insights into their structure, concentration, and interactions fiveable.melibretexts.orglibretexts.org. This method relies on the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum, which causes electrons to move to higher energy molecular orbitals libretexts.orglibretexts.org. The Beer-Lambert law (A = εlc) quantitatively relates absorbance (A) to the molar extinction coefficient (ε), path length (l), and concentration (c) of the absorbing species fiveable.me.

This compound, as a derivative of benzoic acid, possesses an aromatic ring and a carboxylic acid group, both of which contribute to its UV-Vis absorption characteristics rsc.org. The aromatic system, with its conjugated pi electrons, acts as a chromophore, absorbing light and undergoing electronic transitions libretexts.orglibretexts.org. Changes in the molecular environment or electronic structure of this compound, induced by binding events or conformational alterations, can lead to detectable changes in its UV-Vis spectrum.

Specifically, conformational changes within this compound itself, or in molecules it interacts with, can alter the polarity or electronic distribution around the chromophoric groups. This can result in shifts in the absorption maxima, known as bathochromic (red shift to longer wavelengths) or hypsochromic (blue shift to shorter wavelengths) shifts fiveable.me. Similarly, binding interactions can perturb the electronic states, leading to changes in absorbance intensity or the appearance of new absorption bands. By monitoring these spectral changes, researchers can infer the occurrence of binding events, quantify binding affinities, and study the dynamics of molecular recognition processes researchgate.net. For instance, if this compound binds to a protein, changes in the protein's tertiary structure or the microenvironment of its aromatic amino acids (tryptophan, tyrosine, phenylalanine) upon binding could be observed in the UV-Vis spectrum libretexts.orglibretexts.orgresearchgate.net.

Illustrative Data Table for UV-Visible Spectroscopy Applications:

Parameter MeasuredObserved Change TypeInterpretation
Wavelength of Maximum Absorbance (λmax)Bathochromic/Hypsochromic ShiftIndicates changes in the electronic environment or polarity around the chromophore.
Absorbance IntensityIncrease/DecreaseCan reflect changes in concentration of the absorbing species or binding events.
Spectral ShapeBroadening/NarrowingMay indicate changes in molecular flexibility or aggregation states.
Absorbance at Specific WavelengthChange over TimeUseful for monitoring reaction kinetics or binding equilibrium.

Note: Specific values and observations would be highly dependent on the experimental system and the nature of the conformational change or binding event.

Potential for Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) in Conformational Dynamics Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure, dynamics, and interactions of molecules at an atomic level bruker.comnih.govnih.gov. It leverages the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N, to provide rich information about the molecular framework. For this compound, NMR can be employed to:

Determine Molecular Structure and Conformation: High-resolution NMR can establish the precise three-dimensional structure of this compound and identify different conformers if they exist.

Study Internal Dynamics: Techniques like variable temperature NMR and relaxation measurements can probe molecular motions, including rotations around chemical bonds and conformational interconversions nih.govut.ee. Changes in chemical shifts, line widths, and relaxation rates as a function of temperature or other parameters can quantify the rates and activation energies of these dynamic processes ut.ee.

Investigate Binding Interactions: When this compound interacts with other molecules, such as proteins or nucleic acids, NMR can detect changes in the spectral signals of either component. This allows for the mapping of binding sites, determination of binding affinities, and understanding how binding perturbs the conformation of the interacting partners bruker.comnih.gov. For example, observing changes in the ¹H or ¹³C NMR spectrum of this compound upon binding to a target molecule would provide direct evidence of interaction and potential structural consequences.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is sensitive to species with unpaired electrons, such as free radicals or transition metal ions researchgate.netnih.gov. This compound itself is not inherently paramagnetic. Therefore, its application in EPR studies typically involves its interaction with a system that has been rendered paramagnetic, most commonly through site-directed spin labeling (SDSL) researchgate.netnih.govmdpi.comnih.gov.

In SDSL, a stable paramagnetic probe, such as a nitroxide radical, is covalently attached to a specific site on a biomolecule (e.g., a protein) researchgate.netmdpi.com. EPR spectroscopy, particularly continuous-wave EPR (cw-EPR) and pulsed EPR techniques (like DEER/PELDOR), can then provide information about the local environment and dynamics around the spin label, as well as distances between spin labels researchgate.netnih.gov.

The potential for this compound in EPR studies lies in its interaction with such spin-labeled systems:

Probing Binding-Induced Conformational Changes: If this compound binds to a spin-labeled protein, the binding event can alter the protein's conformation. These conformational changes can affect the motion and local environment of the attached spin label, which are directly detectable by EPR. For instance, changes in the EPR spectral line shape or relaxation parameters can indicate altered protein dynamics upon this compound binding nih.govmdpi.comnih.gov.

Distance Measurements: By using two spin labels or a spin label and a paramagnetic metal center, pulsed EPR techniques can measure distances within the labeled molecule researchgate.netnih.gov. If this compound binding influences the relative positions of these paramagnetic centers, EPR can report on these structural rearrangements.

Studying this compound's Influence on Dynamics: EPR can monitor how this compound binding modulates the conformational dynamics of a larger molecular assembly, providing insights into the functional consequences of the interaction. For example, a stopped-flow EPR (SF-EPR) system could monitor millisecond-scale conformational changes induced by this compound in a labeled protein biorxiv.org.

Illustrative Data Table for NMR and EPR Spectroscopy Applications:

TechniqueParameter MeasuredObserved Change TypeInterpretation
NMR Chemical ShiftShiftIndicates changes in the electronic environment of nuclei, reflecting structural alterations or binding.
Line Width / Relaxation Rate (T₁, T₂)Broadening/ChangeProbes molecular motion and dynamics; changes suggest altered flexibility or interaction.
NOE (Nuclear Overhauser Effect)Intensity ChangeReports on through-space proximity of nuclei, useful for structural determination and identifying interaction interfaces.
EPR cw-EPR Spectral Parameters (e.g., splitting constants)ChangeReflects changes in the local environment and mobility of the spin label, indicating conformational dynamics.
Pulsed EPR (e.g., DEER/PELDOR) DistanceChangeMeasures distance between spin labels; altered distances imply conformational rearrangements induced by this compound binding.
Spin Label Mobility/Order ParameterChangeQuantifies the degree of freedom of the spin label, revealing how this compound affects local protein dynamics.

Note: this compound itself is not paramagnetic. Its role in EPR would be as an interacting species with a spin-labeled system. The parameters listed are those measured from the spin label, reflecting the influence of this compound.

Future Directions and Emerging Research Avenues in Mercuribenzoic Acid Chemistry

Development of Novel Mercurial Probes with Enhanced Specificity and Tunable Reactivity

The development of new chemical probes is essential for advancing our understanding of complex biological systems. While mercuribenzoic acid is a potent tool, current research is aimed at creating derivatives with improved features such as enhanced specificity and the ability to control their reactivity.

One promising direction is the synthesis of this compound derivatives that incorporate fluorophores. mdpi.com Fluorescent probes allow for the visualization and quantification of interactions with high sensitivity. nih.gov By attaching a fluorescent reporter molecule to the this compound scaffold, researchers can create probes that signal the binding to a thiol group through a change in fluorescence. nih.govnih.gov This "turn-on" or "turn-off" fluorescent response can provide real-time information about the presence and concentration of specific sulfhydryl-containing molecules within a complex biological sample. nih.gov

A key challenge in probe design is achieving high specificity for the target of interest. nih.gov In the case of this compound, this means developing derivatives that can distinguish between different thiols, such as cysteine, glutathione, and homocysteine. This can be achieved by modifying the structure of the this compound molecule to introduce additional recognition elements that interact with specific features of the target thiol. nih.gov

Furthermore, the ability to tune the reactivity of these probes is a significant area of research. rsc.org By altering the electronic properties of the this compound derivative, it is possible to modulate the rate at which it reacts with sulfhydryl groups. This could allow for the development of probes that react only under specific conditions, such as a particular pH or redox environment, providing a greater degree of experimental control.

Table 1: Strategies for the Development of Novel Mercurial Probes

StrategyDescriptionPotential Advantages
Fluorophore Conjugation Attaching a fluorescent molecule to the this compound backbone.Enables sensitive detection and imaging of thiol-containing molecules.
Introduction of Specificity-Enhancing Moieties Incorporating chemical groups that recognize and bind to specific features of the target thiol.Allows for the selective detection of a particular thiol in a mixture.
Modulation of Electronic Properties Altering the electron-donating or electron-withdrawing nature of substituents on the benzene (B151609) ring.Provides control over the reactivity of the mercury-sulfur bond formation.

Integration with Computational and Theoretical Chemistry Approaches for Interaction Prediction

The integration of computational and theoretical chemistry is becoming increasingly important in understanding and predicting the interactions of small molecules with biological macromolecules. These approaches offer a powerful complement to experimental studies by providing detailed insights into the molecular basis of these interactions. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein. nih.govmdpi.commdpi.com By simulating the interaction between this compound and a protein with a known three-dimensional structure, molecular docking can identify potential binding sites and predict the binding affinity. nih.govekb.eg This information can be invaluable in guiding the design of new this compound derivatives with improved specificity and potency. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) methods provide a higher level of theoretical detail by treating the region of the molecule involved in the chemical reaction (e.g., the mercury-cysteine interaction) with quantum mechanics, while the rest of the system is treated with classical molecular mechanics. nih.govresearchgate.netresearchgate.net This approach can provide a more accurate description of the electronic changes that occur during the formation of the mercury-sulfur bond, offering insights into the reaction mechanism and the factors that influence its rate. nih.gov

These computational approaches can be used to create predictive models of how this compound and its derivatives will interact with different proteins. plos.orgrepec.orgnih.govmdpi.com By understanding the structural and energetic basis of these interactions, researchers can rationally design new probes and inhibitors with desired properties, reducing the need for extensive trial-and-error experimentation.

Table 2: Computational and Theoretical Approaches for Studying this compound Interactions

MethodDescriptionApplication to this compound
Molecular Docking Predicts the preferred binding orientation and affinity of a ligand to a receptor.Identifying potential binding sites of this compound on proteins and predicting binding strength. nih.govnih.govmdpi.commdpi.comekb.eg
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats a small, reactive part of the system with quantum mechanics and the larger environment with molecular mechanics.Providing a detailed understanding of the mechanism of the mercury-cysteine reaction. nih.govresearchgate.netresearchgate.net
Predictive Modeling The use of computational algorithms to forecast the biological activity of a molecule based on its structure.Guiding the design of novel this compound derivatives with enhanced properties. plos.orgrepec.orgnih.govmdpi.com

Exploration of this compound Derivatives in High-Throughput Biochemical Screening Assays

High-throughput screening (HTS) is a powerful method used in drug discovery and chemical biology to rapidly test large numbers of compounds for their ability to modulate a specific biological target. ufl.edunih.gov The known reactivity of this compound towards cysteine residues makes it and its derivatives interesting candidates for inclusion in HTS campaigns aimed at discovering new enzyme inhibitors. researchgate.netsigmaaldrich.commedchemexpress.com

Many enzymes rely on cysteine residues for their catalytic activity. nih.gov By reacting with these critical cysteines, this compound can act as an inhibitor. nih.gov HTS assays can be designed to identify compounds that disrupt the function of such enzymes. nih.gov The inclusion of this compound derivatives in these screens could lead to the identification of new therapeutic agents or research tools. nih.gov

The development of diverse compound libraries is crucial for the success of HTS. medchemexpress.com Synthesizing a variety of this compound derivatives with different substituents on the aromatic ring could expand the chemical space available for screening. This could lead to the discovery of compounds with improved potency, selectivity, and pharmacological properties.

It is important to note that the high reactivity of mercurials can sometimes lead to non-specific binding and false-positive results in HTS assays. researchgate.net Therefore, careful assay design and follow-up studies are necessary to validate any "hits" identified in a screen. Despite this caveat, the potential for discovering novel modulators of cysteine-dependent enzymes makes the exploration of this compound derivatives in HTS an exciting area of research. nih.govnih.gov

Application of this compound as a Research Tool in Unconventional Biological Systems and Environmental Studies

The unique properties of this compound also make it a valuable tool for research in less conventional biological systems and for environmental analysis.

Extremophiles are organisms that thrive in extreme environments, such as high temperatures, extreme pH, or high salt concentrations. nih.gov These organisms have evolved unique biochemical adaptations to survive in these harsh conditions, and their proteins are often highly stable. nih.gov this compound can be used as a probe to study the role of cysteine residues in the function and stability of proteins from extremophiles. This research could provide insights into the molecular basis of protein stability and may have applications in biotechnology. nih.govnih.gov

In the field of environmental science, the speciation of mercury is of great importance due to the varying toxicity of different mercury compounds. vliz.betaylorfrancis.comualg.ptnih.govresearchgate.net Analytical methods are needed to distinguish between inorganic mercury and more toxic organomercury compounds like methylmercury. vliz.betaylorfrancis.comualg.ptnih.govresearchgate.net this compound, with its specific reactivity towards thiols, has potential applications in the development of new methods for mercury speciation. vliz.betaylorfrancis.comualg.ptnih.govresearchgate.net For example, it could be used to selectively capture and concentrate thiol-bound mercury species from environmental samples for subsequent analysis.

The development of new analytical techniques for mercury speciation is an active area of research, with a focus on improving sensitivity, selectivity, and ease of use. vliz.betaylorfrancis.comualg.ptnih.govresearchgate.net The unique chemical properties of this compound make it a promising candidate for incorporation into novel analytical platforms for environmental monitoring.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Mercuribenzoic acid with high purity?

  • Methodological Answer : Synthesis should focus on stoichiometric control of mercury(II) salts and benzoic acid derivatives under inert atmospheres to prevent oxidation. Purification via recrystallization (using ethanol/water mixtures) and characterization via melting point analysis and FT-IR spectroscopy are critical. Ensure reaction temperature remains below 60°C to avoid decomposition .
  • Key Metrics : Yield (%), purity (via elemental analysis), and reproducibility across trials.

Q. How should researchers characterize this compound’s stability under varying pH conditions?

  • Methodological Answer : Design a pH-dependent stability study using buffered solutions (pH 2–12). Monitor degradation via UV-Vis spectroscopy at 254 nm and validate with HPLC. Include control experiments with inert analogs (e.g., non-mercurated benzoic acid) to isolate pH effects from mercury-specific reactivity .

Q. What standard protocols exist for quantifying this compound in biological matrices?

  • Methodological Answer : Use liquid-liquid extraction (LLE) with dichloromethane, followed by derivatization with dithizone for colorimetric detection. Validate the method using spike-and-recovery experiments in plasma or tissue homogenates, ensuring a limit of detection (LOD) ≤ 0.1 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Perform comparative analysis using high-resolution NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) under standardized conditions (solvent, temperature). Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) to identify artifacts or solvent effects. Replicate disputed experiments with traceable reagent batches .
  • Example Table :

StudyReported δ (ppm, 1H^{1}\text{H}-NMR)Replicated δ (ppm)Solvent
A (2019)7.45–7.52 (aromatic)7.48–7.55CDCl₃
B (2021)7.38–7.43 (aromatic)7.42–7.48DMSO-d₆

Q. What strategies mitigate mercury leaching during catalytic applications of this compound?

  • Methodological Answer : Immobilize the compound on silica-supported thiol matrices to reduce leaching. Monitor mercury levels via ICP-MS post-reaction and correlate with catalytic efficiency (e.g., turnover number). Compare leaching rates across solvent systems (aqueous vs. organic) to optimize stability .

Q. How do researchers address reproducibility challenges in this compound’s bioactivity studies?

  • Methodological Answer : Standardize cell lines (e.g., ATCC-certified HepG2) and culture conditions (e.g., serum-free media). Use dose-response curves with triplicate technical replicates and include positive/negative controls (e.g., cisplatin for cytotoxicity). Publish raw data and statistical analysis workflows (e.g., ANOVA with Tukey post-hoc tests) .

Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use Kaplan-Meier survival analysis for longitudinal studies and Cox proportional hazards models to adjust for confounding variables (e.g., animal weight, exposure duration) .

Q. How can researchers validate computational docking results for this compound-protein interactions?

  • Methodological Answer : Cross-validate AutoDock Vina predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report binding affinity (Kd) discrepancies between in silico and in vitro results, and adjust force field parameters iteratively .

Ethical & Reproducibility Standards

Q. What documentation is essential for ensuring reproducibility in this compound research?

  • Methodological Answer : Provide detailed Supplementary Information (SI) including reagent LOT numbers, instrument calibration logs, and raw spectral data. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.